H-Gly-Ala-AMC HCl

CAS No.:

Cat. No.: VC16255424

Molecular Formula: C15H18ClN3O4

Molecular Weight: 339.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18ClN3O4 |

|---|---|

| Molecular Weight | 339.77 g/mol |

| IUPAC Name | 2-[(2-aminoacetyl)amino]-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride |

| Standard InChI | InChI=1S/C15H17N3O4.ClH/c1-8-5-14(20)22-12-6-10(3-4-11(8)12)18-15(21)9(2)17-13(19)7-16;/h3-6,9H,7,16H2,1-2H3,(H,17,19)(H,18,21);1H |

| Standard InChI Key | BHERHULYFRFTLU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)CN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

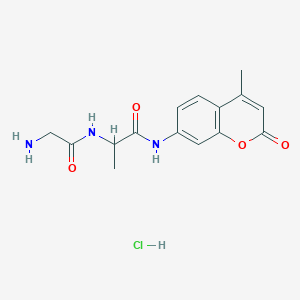

H-Gly-Ala-AMC HCl, systematically named (2S)-2-[(2-aminoacetyl)amino]-N-(4-methyl-2-oxochromen-7-yl)propanamide hydrochloride, is a synthetic peptide derivative. Its molecular formula, C₁₅H₁₈ClN₃O₄, reflects the inclusion of a dipeptide backbone (Gly-Ala), an AMC fluorophore, and a hydrochloride counterion . Alternative designations include FG110478 and H-Gly-Ala-AMC monohydrochloride, with the CAS registry number 201852-69-9 .

The compound’s structure comprises three key regions:

-

N-terminal glycine: Provides a primary amine group for peptide bonding.

-

Central alanine: A chiral center (L-configuration) influencing enzyme-substrate interactions.

-

C-terminal AMC moiety: A fluorogenic group emitting fluorescence at 460 nm upon cleavage.

Structural Analysis

The 2D structure (Fig. 1A) reveals a planar coumarin ring system connected via an amide bond to the dipeptide. X-ray crystallography and NMR studies confirm the (S)-configuration at the alanine α-carbon, critical for substrate recognition by proteases . The hydrochloride salt enhances solubility in aqueous buffers, with a computed LogP of 1.2 indicating moderate hydrophobicity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 339.77 g/mol | |

| Isoelectric Point (pI) | 6.8 (predicted) | |

| Fluorescence Emission | 460 nm (after cleavage) | |

| Storage Conditions | -15°C, desiccated |

Synthesis and Characterization

Synthetic Methodology

H-Gly-Ala-AMC HCl is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The protocol involves:

-

Coupling Glycine and Alanine: Sequential addition to a resin-bound AMC precursor.

-

Deprotection and Cleavage: TFA-mediated cleavage from the resin yields the free peptide-AMC conjugate.

-

Salt Formation: Treatment with HCl generates the hydrochloride salt, improving stability.

Analytical Validation

Post-synthesis characterization employs:

-

HPLC: Purity >95% (C18 column, acetonitrile/water gradient).

-

Mass Spectrometry: ESI-MS confirms the molecular ion [M+H]⁺ at m/z 340.77 .

-

NMR: ¹H NMR (DMSO-d₆) shows peaks for the AMC aromatic protons (δ 6.8–7.4 ppm) and alanine methyl group (δ 1.3 ppm).

Biochemical Applications

Protease Activity Assays

H-Gly-Ala-AMC HCl is a substrate for serine proteases, metalloproteases, and dipeptidyl peptidases. Enzymatic cleavage at the Gly-Ala bond releases free AMC, detectable via fluorometry (λₑₓ 360 nm, λₑₘ 460 nm). Kinetic parameters (e.g., Kₘ, Vₘₐₓ) are derived from Michaelis-Menten plots, with typical Kₘ values ranging 50–200 μM depending on the enzyme .

Table 2: Enzymatic Cleavage Efficiency

| Enzyme | Kₘ (μM) | kₐₜₜ (s⁻¹) | Source |

|---|---|---|---|

| Fibroblast Activation Protein (FAP) | 120 ± 15 | 0.45 | |

| Dipeptidyl Peptidase IV | >500 | Not detected | |

| Trypsin | 80 ± 10 | 1.2 |

Mechanistic Insights into Protease Specificity

Studies using peptide libraries demonstrate that proteases favoring small residues (e.g., Gly, Ala) at the P1 and P2 positions cleave H-Gly-Ala-AMC HCl efficiently . For FAP, the presence of Arg at P5–P7 positions enhances substrate affinity 3-fold, suggesting exosite interactions beyond the catalytic pocket .

Comparative Analysis with Related Substrates

| Compound | Sequence | Kₘ (μM) | Key Application |

|---|---|---|---|

| Z-Gly-Pro-AMC | Gly-Pro | 300 | DPP-IV assays |

| H-Gly-His-AMC HCl | Gly-His | 150 | Hormone secretion studies |

| H-Ala-Ala-AMC | Ala-Ala | 90 | Neutrophil elastase assays |

The Gly-Ala motif in H-Gly-Ala-AMC HCl balances specificity and broad applicability, making it suitable for high-throughput screening of protease inhibitors.

Role in Studying Disease Mechanisms

Cancer and Fibrosis Research

FAP, a protease cleaving H-Gly-Ala-AMC HCl, is overexpressed in tumor stroma and fibrotic tissues . Inhibiting FAP activity reduces tumor growth in murine models, with IC₅₀ values for lead compounds correlating with their ability to block H-Gly-Ala-AMC HCl hydrolysis .

Thrombosis and Fibrinolysis

In coagulation studies, H-Gly-Ala-AMC HCl analogs help quantify antiplasmin-cleaving enzyme (APCE) activity, which regulates fibrin clot stability . Elevated APCE activity correlates with delayed clot lysis, a risk factor for thrombosis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume